molecular formula C20H17F3N4O2S B2515102 N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide CAS No. 1396759-17-3

N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide

Cat. No. B2515102
CAS RN: 1396759-17-3
M. Wt: 434.44
InChI Key: WRPVRNMTSGQGTA-UHFFFAOYSA-N
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Description

The compound "N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. This type of compound typically contains several different rings, including pyrazole, benzothiazole, and furan moieties, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide, a compound with a furan moiety similar to our compound of interest, was achieved by coupling naphthalen-1-amine with furan-2-carbonyl chloride followed by a reaction with P2S5 to obtain the corresponding thioamide. This thioamide was then oxidized to form 2-(furan-2-yl)benzo[e][1,3]benzothiazole . Although the exact synthesis of the compound is not detailed, it is likely that similar coupling and oxidation reactions could be involved in its synthesis.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of multiple aromatic systems and heteroatoms. Spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy are typically employed to elucidate the structure of such compounds . These techniques allow for the identification of the different functional groups present and the overall molecular framework.

Chemical Reactions Analysis

Compounds with benzothiazole and furan moieties can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation . These reactions are crucial for modifying the chemical structure and, consequently, the biological activity of the compound. The specific reactivity of "N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide" would depend on the substituents present and their positions on the heterocyclic rings.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds exhibit properties that are influenced by their molecular structure. The presence of aromatic systems, heteroatoms, and substituents such as the trifluoromethyl group can affect the compound's solubility, melting point, and stability. The biological activities, such as antibacterial, antifungal, and anticancer properties, are also significant physical and chemical properties of these compounds . The specific activities would need to be determined experimentally for the compound .

Scientific Research Applications

Heterocyclic Compound Synthesis

The compound belongs to a class of chemicals that can be utilized in the synthesis of various heterocyclic compounds. For instance, research has shown that pyridine and thioamide derivatives can be obtained from reactions involving similar complex molecules. These derivatives are crucial in synthesizing thiazole and pyrano[2,3-d]thiazole derivatives, which have significant pharmacological activities (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).

Antimicrobial and Anticancer Activities

Compounds with similar structures have been evaluated for their antimicrobial and anticancer activities. For example, certain pyridines, pyrazoline, thioamide, thiazoles, and pyrano[2,3-d]thiazole derivatives have shown high cytotoxicity against cancer cell lines such as MCF-7, indicating their potential as anticancer agents (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).

Antibacterial Agents

Novel analogs involving similar chemical backbones have been synthesized and tested for their antibacterial activity. Some compounds have displayed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting their application in developing new antibacterial agents (M. Palkar, A. Patil, Girish Hampannavar, Mahamadhanif S. Shaikh, H. Patel, A. Kanhed, M. Yadav, R. Karpoormath, 2017).

properties

IUPAC Name

2,5-dimethyl-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S/c1-12-11-14(13(2)29-12)18(28)27(10-9-26-8-4-7-24-26)19-25-17-15(20(21,22)23)5-3-6-16(17)30-19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPVRNMTSGQGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide

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